molecular formula C5H6N2O2 B138387 Thymine CAS No. 153445-43-3

Thymine

Cat. No.: B138387
CAS No.: 153445-43-3
M. Wt: 126.11 g/mol
InChI Key: RWQNBRDOKXIBIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thymine, also known as 5-methyluracil, belongs to the class of organic compounds known as hydroxypyrimidines. These are organic compounds containing a hydroxyl group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions. This compound exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). This compound has been found in human prostate and skin tissues, and has also been detected in most biofluids, including cerebrospinal fluid, blood, saliva, and urine. This compound exists in all eukaryotes, ranging from yeast to humans. This compound participates in a number of enzymatic reactions. In particular, this compound and deoxyribose 1-phosphate can be biosynthesized from thymidine through the action of the enzyme thymidine phosphorylase. In addition, this compound can be converted into dihydrothis compound;  which is catalyzed by the enzyme dihydropyrimidine dehydrogenase [nadp(+)]. In humans, this compound is involved in the pyrimidine metabolism pathway. This compound is also involved in several metabolic disorders, some of which include Beta ureidopropionase deficiency, dihydropyrimidinase deficiency, the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, and UMP synthase deficiency (orotic aciduria).
This compound is a pyrimidine nucleobase that is uracil in which the hydrogen at position 5 is replaced by a methyl group. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine nucleobase and a pyrimidone.
One of four constituent bases of DNA.

Scientific Research Applications

Thymine in DNA Repair Mechanisms

This compound DNA Glycosylase (TDG)

This compound is integral to DNA repair processes, particularly through the action of this compound DNA glycosylase (TDG). TDG is an enzyme that recognizes and excises improperly paired this compound residues, thus maintaining genomic integrity. Recent studies have revealed that TDG employs dynamic mechanisms such as sliding and hopping to locate damaged DNA sites, which are critical for effective base excision repair. This understanding opens avenues for developing therapeutic strategies targeting diseases linked to DNA repair deficiencies, including cancer .

Thymineless Death in Bacteria

Mechanism of Thymineless Death

This compound starvation can lead to a phenomenon known as thymineless death (TLD) in bacteria like E. coli. Research indicates that when this compound is absent, bacterial cells undergo a series of events: inhibition of DNA synthesis, cell elongation, division arrest, and ultimately cell death. This process highlights the essential role of this compound in cellular viability and has implications for antibiotic development. For instance, manipulating this compound metabolism could enhance the efficacy of antibacterial drugs like trimethoprim, which induces thymineless death in susceptible bacterial populations .

Thymidine as an Antiviral Agent

Therapeutic Applications

Thymidine, a nucleoside derived from this compound, has been explored for its antiviral properties. Modified forms of thymidine are used in treatments against viruses such as HIV and herpes simplex virus. Research shows that these derivatives can inhibit viral replication by interfering with nucleic acid synthesis, making them valuable in antiviral therapy .

Gene Editing and Therapeutics

Base Editing Technologies

This compound plays a pivotal role in modern gene editing techniques. Base editing platforms utilize this compound to create precise genetic modifications without introducing double-stranded breaks in DNA. This technology allows for targeted corrections of point mutations associated with genetic disorders, paving the way for potential cures for conditions like sickle cell disease and beta-thalassemia .

Application Description Impact
DNA RepairTDG enzyme excising damaged this compound residuesEnhances understanding of genomic stability
Thymineless DeathMechanism leading to bacterial cell death due to this compound starvationPotential target for new antibacterial drugs
Antiviral TherapyUse of modified thymidine against HIV and herpesEffective antiviral treatment
Gene EditingBase editing using this compound for precise genetic modificationsAdvances in gene therapy

Immunotherapy Applications

This compound Dimers in Cancer Treatment

This compound dimers, formed by UV light-induced covalent bonding between adjacent this compound bases in DNA, have significant implications for cancer therapy. Research indicates that these dimers can serve as biomarkers for certain cancers, including renal cell carcinoma (RCC). Immunotherapy approaches targeting these dimers are being explored to enhance the effectiveness of cancer treatments by utilizing the body's immune response against tumor cells .

Case Studies and Research Findings

  • Study on Thymineless Death : A comprehensive investigation into the mechanisms behind thymineless death revealed that specific genetic mutations can exacerbate cell death during this compound starvation. This study demonstrated how manipulating metabolic pathways could potentially enhance bacterial susceptibility to antibiotics .
  • Base Editing Applications : Clinical trials utilizing base editing technologies have shown promising results in correcting genetic mutations associated with sickle cell disease and beta-thalassemia. These studies highlight the potential for long-term therapeutic outcomes through precise gene modifications .

Q & A

Basic Research Questions

Q. What experimental methods are commonly used to detect thymine in DNA or RNA, and how can their limitations be addressed?

  • Methodology : this compound detection typically employs UV spectrophotometry (absorbance at ~265 nm) or high-performance liquid chromatography (HPLC) for quantification . For structural analysis, X-ray crystallography or nuclear magnetic resonance (NMR) can resolve this compound's spatial arrangement in nucleic acids. Limitations include interference from other pyrimidines (e.g., uracil in RNA) or buffer components. To mitigate this, researchers often use enzymatic digestion (e.g., DNase/RNase treatment) to isolate this compound-containing fragments before analysis .

Q. How does this compound’s role in DNA replication influence experimental design for studying mutagenesis?

  • Methodology : this compound’s pairing with adenine via two hydrogen bonds makes it less prone to mismatches compared to guanine-cytosine pairs. Researchers studying mutagenesis often use this compound analogs (e.g., 5-bromouracil) to induce replication errors in in vitro systems. PCR-based assays with error-prone polymerases or lacZ reporter systems in E. coli can quantify mutation rates . Controls should include wild-type DNA replication assays to establish baseline error rates.

Q. What are the standard protocols for quantifying this compound dimer formation under UV exposure?

  • Methodology : UV-induced this compound dimers (cyclobutane pyrimidine dimers) are quantified using ELISA with monoclonal antibodies (e.g., TDM-2) or PCR-stop assays, where dimer formation inhibits Taq polymerase . For precise localization, capillary electrophoresis or mass spectrometry (e.g., LC-MS/MS) is recommended. Calibration curves using synthetic dimers are critical for accuracy .

Advanced Research Questions

Q. How can computational methods resolve contradictions in this compound’s electronic excitation profiles across studies?

  • Methodology : Discrepancies in this compound’s excited-state behavior (e.g., UV absorption spectra) arise from methodological differences in density functional theory (DFT) parameterization. A hybrid approach combining ab initio methods (e.g., CCSD(T)) with time-dependent DFT (TDDFT/B3LYP) improves accuracy for XAS spectra . Benchmarking against experimental data (e.g., time-resolved XAS for this compound in aqueous solutions) is essential .

Table 1 : Performance of Electronic Structure Methods for this compound Excited States

MethodAccuracy (vs. Experiment)Computational Cost
CVS-EOM-CCSDHighVery High
TDDFT/B3LYPModerateLow
CVS-ADC(2)HighHigh

Q. What statistical approaches are optimal for analyzing this compound’s non-random distribution in mRNA coding sequences?

  • Methodology : Frame-specific this compound distribution in mRNA (e.g., enrichment in Frame 1) can be analyzed using Shannon entropy or χ² tests to compare observed vs. expected frequencies . For evolutionary studies, phylogenetic shadowing or codon usage bias algorithms (e.g., CodonW) identify conserved this compound-rich motifs. Machine learning models (e.g., CNNs) trained on sequence databases (e.g., NCBI RefSeq) predict functional impacts of this compound positioning .

Q. How should researchers address contradictory findings in this compound’s association with genetic polymorphisms (e.g., LDLR rs2228671)?

  • Methodology : Conflicting genotype-phenotype correlations (e.g., this compound-containing alleles in LDLR rs2228671) require meta-analyses of large cohorts to assess population-specific effects. Stratified sampling by ethnicity (e.g., comparing TT vs. CT/CC genotypes) and functional assays (e.g., luciferase reporter tests for promoter activity) clarify mechanistic links . Sensitivity analyses should control for covariates like age and lipid profiles .

Table 2 : Genotype Distribution in LDLR rs2228671 Studies

GroupCC (%)CT (%)TT (%)
Case (n=116)68.119.812.1
Control (n=84)82.114.33.6

Q. Methodological Guidance for Handling Data Contradictions

Q. What strategies validate this compound-related findings when replication studies yield inconsistent results?

  • Methodology : Use multi-omics triangulation (e.g., correlating genomic this compound variants with transcriptomic/proteomic data) to confirm biological relevance. For in vitro studies, standardize buffer conditions (e.g., pH 11 in this compound solutions ) and report raw data transparency via repositories like Zenodo. Pre-register hypotheses to reduce confirmation bias .

Q. How can researchers optimize this compound-related experimental designs for high-throughput sequencing projects?

  • Methodology : Employ duplex sequencing to distinguish true this compound mutations from sequencing artifacts. For CRISPR-Cas9 editing, use cytosine base editors (CBEs) with uracil glycosylase inhibitors (UGIs) to minimize unintended this compound substitutions . Power analyses should determine sample sizes to detect small-effect alleles (e.g., OR <1.2) .

Properties

IUPAC Name

5-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQNBRDOKXIBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Record name thymine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Thymine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28806-14-6
Record name 2,4(1H,3H)-Pyrimidinedione, 5-methyl-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28806-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4052342
Record name Thymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name Thymine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18016
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Thymine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.82 mg/mL
Record name Thymine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03462
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thymine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000133 [mmHg]
Record name Thymine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18016
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

65-71-4, 2792-47-4
Record name Thymine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thymine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl-3H thymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002792474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thymine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03462
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name thymine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4(1H,3H)-Pyrimidinedione, 5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4052342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THYMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR26YLT7LT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Thymine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

320 °C
Record name Thymine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03462
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Thymine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Oxidooxycarbonylbenzoate
Thymine
2-Oxidooxycarbonylbenzoate
Thymine
2-Oxidooxycarbonylbenzoate
Thymine
2-Oxidooxycarbonylbenzoate
Thymine
2-Oxidooxycarbonylbenzoate
Thymine
2-Oxidooxycarbonylbenzoate
Thymine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.